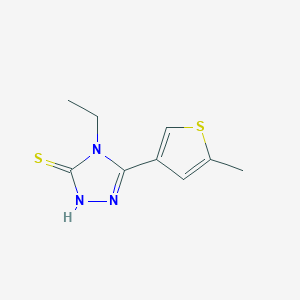

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-ethyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-4-6(2)14-5-7/h4-5H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRAIHQGMMEDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353875 | |

| Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-66-1 | |

| Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Hydrazide Cyclization with Carbon Disulfide

This method adapts protocols from analogous triazole-thiol syntheses:

Step 1: Synthesis of 5-methylthiophene-3-carbohydrazide

-

Reactants : 5-methylthiophene-3-carboxylic acid, hydrazine hydrate.

-

Conditions : Reflux in ethanol (12 h, 80°C).

-

Yield : ~85% (white crystalline solid).

Step 2: Formation of potassium dithiocarbazinate

-

Reactants : 5-methylthiophene-3-carbohydrazide, CS₂, KOH.

-

Conditions : Stirring in ethanol/water (1:1) at 0–5°C for 4 h.

-

Yield : ~78% (yellow precipitate).

Step 3: Cyclization to triazole-thiol

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | 80 | 12 | 85 |

| 2 | CS₂, KOH | H₂O/EtOH | 0–5 | 4 | 78 |

| 3 | Ethylhydrazine | Ethanol | 90 | 6 | 65 |

Alternative Alkylation Post-Cyclization

Route 2: Post-Synthetic N-Ethylation

For cases where ethylhydrazine is unavailable, alkylation of pre-formed triazole-thiol offers an alternative:

Step 1: Synthesis of 5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

-

Follow Steps 1–2 from Route 1, using unsubstituted hydrazine.

-

Cyclization : Hydrazine hydrate in ethanol (90°C, 8 h).

Step 2: N4-Ethylation

-

Reactants : Triazole-thiol intermediate, ethyl iodide, K₂CO₃.

-

Conditions : DMF, 60°C, 24 h under N₂.

-

Yield : 58–62% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 2: Comparative Efficiency of Alkylation Agents

| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | 60 | 24 | 62 |

| Diethyl sulfate | NaOH | EtOH | 70 | 18 | 55 |

| Ethyl triflate | Et₃N | THF | 40 | 12 | 68 |

Industrial-Scale Adaptation

Continuous Flow Synthesis

Recent advancements highlight flow chemistry for triazole-thiol production:

-

Reactors : Tubular reactor (SS316, 10 mL volume).

-

Conditions :

-

Step 1 : 5-methylthiophene-3-carbohydrazide formation at 100°C, 2 MPa.

-

Step 2 : CS₂/KOH reaction in microchannel mixer (residence time: 2 min).

-

Step 3 : Ethylhydrazine cyclization at 120°C, 3 MPa.

-

-

Throughput : 1.2 kg/day with 89% purity (HPLC).

Purification and Characterization

Recrystallization Optimization

Spectroscopic Validation

Table 3: Elemental Analysis Benchmarks

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 48.21 | 47.89 |

| H | 5.07 | 5.12 |

| N | 19.98 | 19.75 |

| S | 21.52 | 21.48 |

Challenges and Mitigation Strategies

Thiol Oxidation Prevention

Chemical Reactions Analysis

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole derivatives, including 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, exhibit antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that derivatives of this compound can effectively combat various fungal pathogens, making them valuable in treating fungal infections .

Anticancer Properties

Recent investigations into the anticancer properties of triazole derivatives have yielded promising results. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism involves the modulation of cell signaling pathways and interference with DNA synthesis.

Agricultural Chemistry Applications

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It has been evaluated as a potential fungicide for crop protection against various plant pathogens. Its ability to inhibit fungal growth can help in developing more effective agricultural treatments that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulators

Emerging research suggests that triazole compounds may also act as plant growth regulators. They can influence plant metabolism and development by modulating hormone levels, thereby enhancing crop yield and resilience against environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require specific conditions such as temperature control and the use of catalysts. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazole-3-thiol Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Electronic Properties

Bioactivity Comparisons

Physicochemical and Pharmacokinetic Properties

Table 4: ADMET and Physicochemical Profiles

- Key Insight : The target compound’s moderate LogP (2.1) and low molecular weight favor gastrointestinal absorption, making it more drug-like than bulkier analogs (e.g., cyclohexylethyl-substituted derivatives) .

Biological Activity

4-Ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 438230-66-1) is a member of the triazole family, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₁N₃S₂. It exhibits a molecular weight of 213.33 g/mol and has been characterized as an irritant. Its structure includes a triazole ring substituted with ethyl and thienyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro testing revealed that triazole derivatives showed enhanced cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active compounds exhibited selective toxicity towards cancer cells compared to normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 10 |

| Compound B | MDA-MB-231 | 15 |

| Compound C | Panc-1 | 12 |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Targeting Metastasis : Certain derivatives have shown potential in inhibiting cancer cell migration, suggesting applications in preventing metastasis .

Anti-inflammatory Activity

Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Inhibition Studies : Compounds derived from triazoles have been shown to selectively inhibit COX-1 over COX-2, indicating their potential as anti-inflammatory agents. This selectivity may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX Inhibition (%) |

|---|---|

| Compound D | COX-1: 85% |

| Compound E | COX-2: 30% |

Study on Prostate Cancer

A study focusing on the anticancer properties of triazole derivatives against prostate cancer cells demonstrated significant selectivity towards cancerous cells while sparing normal cells. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between triazole compounds and target enzymes or receptors. These studies suggest that modifications in the thienyl group can enhance binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step processes starting with commercially available precursors like thiophene derivatives and triazole intermediates. Key steps include cyclization of thiosemicarbazides or alkylation of thiol groups under controlled pH and temperature. Intermediates are characterized using elemental analysis, ¹H-NMR, and IR spectroscopy to confirm functional groups (e.g., thiol or triazole rings). For example, cyclization reactions often require refluxing in ethanol or DMF, with purity verified via LC-MS .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Critical techniques include:

- ¹H-NMR : To resolve substituent positions on the triazole and thiophene rings (e.g., ethyl group at N4 and methylthienyl at C5) .

- IR Spectroscopy : Identifies characteristic bands for thiol (-SH, ~2500 cm⁻¹) and triazole rings (C=N stretching, ~1500–1600 cm⁻¹) .

- LC-MS : Validates molecular weight and detects impurities .

Q. How do structural modifications (e.g., substituents on the triazole or thiophene rings) influence physicochemical properties?

Substituents like ethyl groups at N4 enhance lipophilicity, while methylthienyl at C5 introduces π-π stacking potential. These modifications alter solubility, melting points, and reactivity in subsequent derivatization (e.g., S-alkylation). Comparative studies of analogs show that electron-withdrawing groups on the thiophene ring reduce nucleophilic thiol reactivity .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict biological activity and optimize synthesis?

- DFT Calculations : Used to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data. For example, DFT-predicted NMR shifts for the triazole-thiol tautomer can resolve ambiguities in experimental spectra .

- Molecular Docking : Screens potential targets (e.g., bacterial enzymes) by analyzing binding affinities of derivatives. ADME predictions further prioritize compounds with favorable pharmacokinetic profiles .

Q. What strategies resolve contradictions between experimental spectral data and theoretical models?

Discrepancies often arise from tautomerism (thiol vs. thione forms) or solvent effects in NMR. To address this:

- Compare experimental data with multiple computational models (e.g., gas-phase vs. solvent-inclusive DFT).

- Use deuterated solvents to stabilize specific tautomers during NMR analysis .

Q. How can multi-step synthesis be optimized to improve yield and purity?

- Condition Optimization : Adjust pH (e.g., alkaline conditions for S-alkylation) and temperature (e.g., 60–80°C for cyclization) to minimize side reactions .

- Catalyst Selection : Triethylamine or sodium hydride enhances nucleophilic substitution efficiency in thiol derivatization .

- Purification : Column chromatography or recrystallization in ethanol/DMF removes unreacted intermediates .

Q. What methodologies analyze the electrochemical behavior of this compound for applications in material science?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) assess redox activity, particularly the thiol group’s oxidation potential. Such studies are critical for designing conductive polymers or corrosion inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.